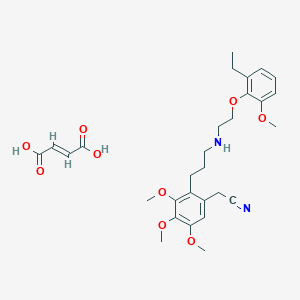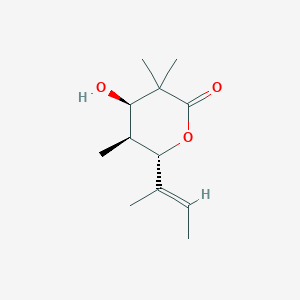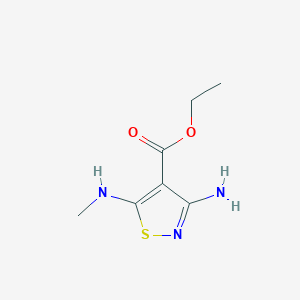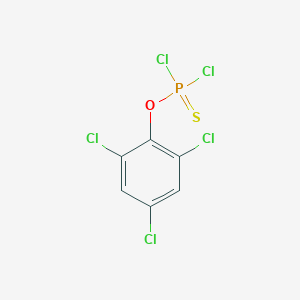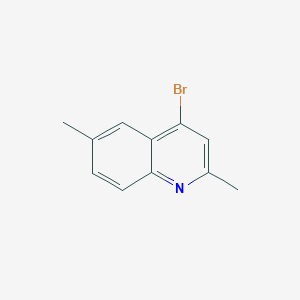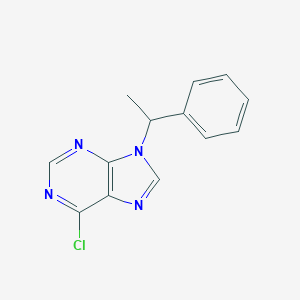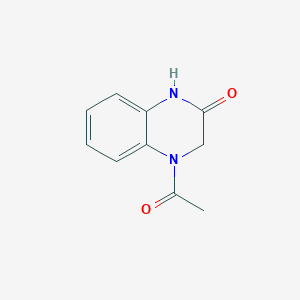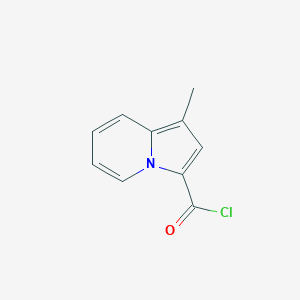
1-Methylindolizine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylindolizine-3-carbonyl chloride is a chemical compound that has gained significant attention in the scientific research community. It is a derivative of indolizine, which is a heterocyclic organic compound. The compound has been synthesized through various methods and has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Methylindolizine-3-carbonyl chloride is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methylindolizine-3-carbonyl chloride in lab experiments is its wide range of biological activities. The compound can be used to study various cellular targets and pathways, which may have implications for the development of new drugs. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Methylindolizine-3-carbonyl chloride. One direction is to further explore its potential use as a fluorescent probe in biological imaging. Another direction is to investigate its potential use in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its wide range of biological activities makes it a valuable tool for studying various cellular targets and pathways. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 1-Methylindolizine-3-carbonyl chloride involves the reaction of indolizine with thionyl chloride and methylamine. The reaction leads to the formation of the desired compound, which is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methylindolizine-3-carbonyl chloride has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
115813-14-4 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
1-methylindolizine-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-9(10(11)13)12-5-3-2-4-8(7)12/h2-6H,1H3 |
InChI-Schlüssel |
OGLDTKSWOQNDFE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C(=C1)C(=O)Cl |
Kanonische SMILES |
CC1=C2C=CC=CN2C(=C1)C(=O)Cl |
Synonyme |
3-Indolizinecarbonylchloride,1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



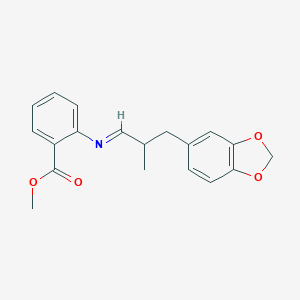
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
